Compound Description: This compound served as a ligand (L) in the synthesis of various metal complexes (Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) studied for their antimicrobial activity. [] The study highlights the compound's ability to chelate with metal ions through its nitrogen atoms, leading to the formation of complexes with promising biological activity. []
Compound Description: This compound, prepared through a one-pot reaction, is highlighted for its distinct fluorescence properties. [] Its molecular structure is stabilized by an intramolecular hydrogen bond and further packing through N—H⋯O links. []
Compound Description: This compound is a novel azo-Schiff base synthesized through the reaction of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde. [] It exhibits a planar geometric structure with a slight deviation and intermolecular hydrogen bond. []
Compound Description: This compound (ACNPPC) has been studied for its structural, UV-visible, vibrational, and computational properties using DFT calculations. [] Analysis included molecular electrostatic surface potential (MESP) and thermochemical function derivations. []
Compound Description: This compound (IAPC) exhibits conformational polymorphism, with two distinct crystalline phases (I and II) characterized by different supramolecular assemblies due to variations in hydrogen-bonding interactions. []
Compound Description: This compound exhibits potent relaxant effects on isolated rat trachea, surpassing the activity of theophylline. [] The mechanism of action is primarily attributed to calcium channel blockade. []
Compound Description: This series of compounds was synthesized using an efficient, environmentally friendly, one-pot multicomponent reaction. [] The synthesis highlights the use of readily available chemicals, short reaction times, and good yields. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Renzapride is currently in Phase III clinical development in the United States for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). It has been suggested that renzapride is effective in the treatment of irritable bowel syndrome with alternating stool pattern. It is being developed by Alizyme of the UK.